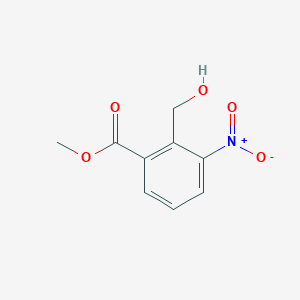

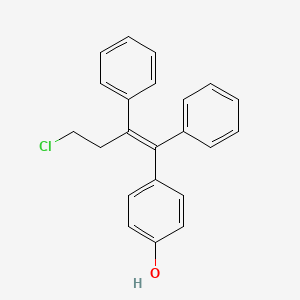

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

描述

Synthesis Analysis

The synthesis of related phenolic compounds often involves multi-step reactions, including etherization, reduction of nitro groups, diazotization, and hydrolysis, to achieve high yields and purity. For example, the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene demonstrates a typical approach to synthesizing complex phenolic compounds, with a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been performed using various quantum chemical calculations, including Density Functional Theory (DFT), to optimize the geometry and understand the vibrational spectra. Studies on compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have employed single-crystal X-ray diffraction to elucidate their planar structures and the arrangements of rings, providing a foundation for understanding the molecular structure of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol (Tang et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of phenolic compounds can be significantly diverse. For instance, the photocatalytic degradation of 4-chlorophenol under visible light in the presence of titania highlights the potential reactivity pathways that could be relevant for understanding the chemical behavior of this compound in environmental applications (Kim & Choi, 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Single crystal X-ray structure analyses provide detailed insights into the molecular arrangement and physical characteristics critical for designing materials with desired properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming complexes with metals or other organic compounds, are fundamental aspects of their chemistry. Studies on related compounds, such as the synthesis and characterization of novel peripherally and non-peripherally tetra substituted zinc(II) and magnesium(II) phthalocyanines, offer insights into the electronic structure, photochemical, and redox behaviors that could be analogous to this compound (Yalazan et al., 2019).

科学研究应用

分子对接和量子化学计算

- 像Viji等人(2020年)进行的研究探索了使用密度泛函理论(DFT)研究相关酚类化合物的分子结构和光谱数据。这些研究提供了关于键长、键角和分子内电荷转移等分子参数的见解,有助于理解化合物的化学行为 (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020)。

激发态结构和弛豫过程

- Kharlanov和Rettig(2009年)对相关化合物的研究揭示了激发态结构和弛豫过程。这些研究有助于理解这些化合物在不同温度条件和不同溶剂中的行为 (Kharlanov & Rettig, 2009)。

二元混合物中的溶剂致色性

- Silva等人(2009年)研究了涉及酚类化合物的二元混合物中的溶剂致色性。这些研究对于理解不同溶剂环境中的溶剂化至关重要,并且在材料科学和分析化学等领域可能具有重要意义 (Silva, Trassi, Martins, & El Seoud, 2009)。

酚类化合物的生物降解

- Liu等人(2014年)进行了代谢谱分析,以了解酚及其衍生物的生物降解。这项研究对于环境科学至关重要,特别是在理解这些化合物在自然界中如何降解方面 (Liu, Liu, Li, Wen, Ban, & Jia, 2014)。

作用机制

生化分析

Biochemical Properties

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with estrogen receptors, influencing their activity. This interaction can modulate the expression of estrogen-responsive genes, impacting cellular functions and processes . Additionally, this compound can inhibit certain enzymes, altering metabolic pathways and biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can affect the activity of various signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, influencing gene transcription. Additionally, this compound can inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

属性

IUPAC Name |

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester](/img/no-structure.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)